molecular formula C6H14O3 B048424 1,2,6-Hexanetriol CAS No. 112254-74-7

1,2,6-Hexanetriol

Cat. No. B048424
M. Wt: 134.17 g/mol
InChI Key: ZWVMLYRJXORSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,6-Hexanetriol is a colorless, crystalline, and water-soluble compound with the chemical formula C6H14O3. It is a triol, a type of alcohol with three hydroxyl groups (-OH) attached to a carbon atom. Hexanetriol has several applications in the field of science, including its use as a reducing agent, a crosslinking agent, and a stabilizer.

Scientific Research Applications

Biomass Conversion and Catalyst Studies

1,2,6-Hexanetriol has been studied for its role in biomass conversion. It is a product of the hydrogenolysis of biomass-derived tetrahydrofuran-dimethanol (THF–dimethanol) using heterogeneous catalysts, particularly bimetallic Rh–Re catalysts on silica supports. This process is significant for sustainable chemistry and the production of bio-based chemicals (Buntara et al., 2013).

Polymer Precursors

1,2,6-Hexanetriol is a key intermediate in the synthesis of important polymer precursors like 1,6-hexanediol. It is derived from 5-hydroxymethylfurfural (HMF), a bio-based platform chemical. Various catalytic processes have been explored for this conversion, highlighting its significance in the polyester industry (Buntara et al., 2012).

Dielectric Properties

Studies on the dielectric relaxation of 1,2,6-hexanetriol reveal insights into its physical properties, such as the frequency spectra of complex permittivity and its behavior under different temperatures. This research is crucial for understanding the material's applications in electronics and photonics (Shirgire et al., 2012).

Volatility and Aerosol Science

The volatility of 1,2,6-hexanetriol in aerosol particles has been studied, providing essential data for understanding the formation and behavior of secondary organic aerosols (SOAs) in the atmosphere. Such research is significant for atmospheric science and environmental monitoring (Lv et al., 2019).

Hydrogen Bonding and Glass Transition

Investigations into the dynamics of hydrogen-bonding in liquids like 1,2,6-hexanetriol contribute to our understanding of glass transition phenomena in polyhydric alcohols. This research has implications for material science, particularly in the study of amorphous materials and their thermal properties (Nakanishi & Nozaki, 2010).

Composite Propellants

1,2,6-Hexanetriol is used as a network forming agent in composite solid propellants. Its impact on the mechanical properties of these propellants is critical for applications in aerospace engineering, where the performance and reliability of propellant materials are paramount (Sangtyani et al., 2013).

properties

IUPAC Name

hexane-1,2,6-triol
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InChI

InChI=1S/C6H14O3/c7-4-2-1-3-6(9)5-8/h6-9H,1-5H2
Source PubChem
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InChI Key

ZWVMLYRJXORSEP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(CO)O
Source PubChem
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Molecular Formula

C6H14O3
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DSSTOX Substance ID

DTXSID0041224
Record name 1,2,6-Hexanetriol
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Molecular Weight

134.17 g/mol
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Physical Description

Clear, light yellow, viscous liquid; [Aldrich MSDS]
Record name 1,2,6-Hexanetriol
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Vapor Pressure

0.0000791 [mmHg]
Record name 1,2,6-Hexanetriol
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Product Name

1,2,6-Hexanetriol

CAS RN

106-69-4
Record name 1,2,6-Hexanetriol
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Record name 1,2,6-Hexanetriol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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